molecular formula C11H8N2O2 B1581657 2-(4-Nitrophenyl)pyridine CAS No. 4282-47-7

2-(4-Nitrophenyl)pyridine

Cat. No.: B1581657
CAS No.: 4282-47-7
M. Wt: 200.19 g/mol
InChI Key: FNLTWLXKZQWUJZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)pyridine is a chemical compound with the linear formula C11H8N2O2 . It has a molecular weight of 200.199 . It is a pale yellow crystalline solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a nitrophenyl group . The InChI key for this compound is FNLTWLXKZQWUJZ-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Kinetics and Reaction Mechanisms

  • Pyridinolysis of O-4-nitrophenyl Benzoate and Thionobenzoates : A study explored the reactions of 4-nitrophenyl benzoate with pyridines, revealing insights into reaction mechanisms influenced by changing the electrophilic center from C=O to C=S. This research contributes to understanding the kinetics and mechanisms of related chemical reactions (Um et al., 2006).

  • Mechanism of Pyridinolysis of Nitrophenyl S-methyl Thiocarbonates : This study conducted a kinetic investigation of the reactions of 4-nitrophenyl S-methyl thiocarbonates with pyridines, contributing to the understanding of reaction mechanisms in the presence of different substituents (Castro et al., 2004).

Synthesis and Structural Studies

  • Nucleophilic Aromatic Substitution for Multidentate Chelate Ligands : A research highlighted the synthesis of 1-(nitrophenyl) functionalized 2-(3-pyrazolyl)pyridines through nucleophilic aromatic substitution. This provides a pathway to access compounds for coordinating transition metal sites or for supramolecular chemistry (Rößlera et al., 2004).

  • Synthesis of 2-Amino-4-p-nitrophenyl Thiazole : Research on the synthesis of 2-amino-4-p-nitrophenyl thiazole explored the reaction mechanism with pyridine as a catalyst, providing insights into the synthesis process and optimal conditions (Zeng, 2014).

Applications in Material Science

  • Corrosion Inhibitors for Mild Steel : A study investigated the efficiency of certain pyridines, including 2-amino-3,5-dicarbonitrile-4-(4-nitrophenyl)-6-(phenylthio)pyridine, as corrosion inhibitors for mild steel. The research used techniques like electrochemical impedance spectroscopy and potentiodynamic polarization, highlighting their potential in material protection (Sudheer & Quraishi, 2014).

Antiviral Applications

  • Study Against Vaccinia Virus : The synthesis and study of novel 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs were conducted, evaluating their activity against the vaccinia virus. These compounds showed promising characteristics, indicating potential in antiviral drug development (Shabunina et al., 2021).

Safety and Hazards

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

2-(4-nitrophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLTWLXKZQWUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332676
Record name 2-(4-Nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-47-7
Record name 2-(4-Nitrophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromopyridine (650 μL), 4-nitrophenylboronic acid (1.479 g) and palladium tetrakistriphenylphosphine (391.5 mg) were added to a mixture of 40 mL of dimethoxyethane and 10 mL of 2.0 M aqueous potassium carbonate under an atmosphere of dry N2. The reaction mixture was heated at 95° C. overnight. The reaction mixture was then cooled to room temperature and diluted with water (200 mL). The resulting precipitate was collected, washed with water and air-dried. The dried material was purified using silica gel chromatography to give 1.40 g of 2-(4-nitrophenyl)pyridine.
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
1.479 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
391.5 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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